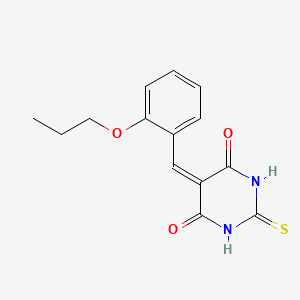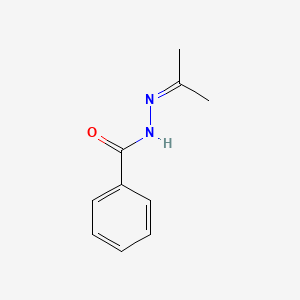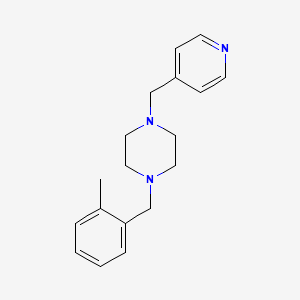
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as PTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTDP is a heterocyclic compound that contains a pyrimidine ring and a thioxo group, and it has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and this may contribute to its antitumor activity. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the replication of various viruses, including HIV and HCV, and this may involve the inhibition of viral proteases and polymerases.
Biochemical and Physiological Effects
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activities. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis in various cancer cell lines, and it has been proposed as a potential chemotherapeutic agent. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the replication of various viruses, including HIV and HCV, and it has been proposed as a potential antiviral agent. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to exhibit anti-inflammatory activity, and it has been proposed as a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for use in lab experiments, including its relatively simple synthesis and purification procedures, its stability under various conditions, and its ability to exhibit a range of biochemical and physiological effects. However, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has some limitations, including its relatively low solubility in water and some organic solvents, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, including the development of new synthetic methods for the compound, the exploration of its potential applications in various fields of science, and the elucidation of its mechanism of action. Some specific areas of research include:
1. Development of new 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved properties and activities.
2. Exploration of the potential use of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in optoelectronic devices.
3. Investigation of the molecular targets of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action.
4. Evaluation of the potential use of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a chemotherapeutic or antiviral agent.
5. Study of the potential side effects and toxicity of 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in vivo.
In conclusion, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound with a range of potential applications in various fields of science. Further research is needed to fully understand its properties and activities, and to explore its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit antitumor and antiviral activities, and it has been proposed as a potential lead compound for the development of new drugs. 5-(2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied in the field of materials science, where it has been found to exhibit interesting optical and electronic properties, making it a potential candidate for use in optoelectronic devices.
Eigenschaften
IUPAC Name |
5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-7-19-11-6-4-3-5-9(11)8-10-12(17)15-14(20)16-13(10)18/h3-6,8H,2,7H2,1H3,(H2,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGECUTILRORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366992 | |
| Record name | STK520776 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5322-84-9 | |
| Record name | STK520776 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acrylamide](/img/structure/B4836867.png)
![4-tert-butyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4836872.png)

![methyl 4-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4836897.png)
![5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4836898.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4836913.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4836915.png)
![2-cyano-N-(tetrahydro-2-furanylmethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4836921.png)
![1-(3-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4836927.png)
![7-cyclopropyl-9-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-imine](/img/structure/B4836929.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4836946.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-propylacetamide](/img/structure/B4836948.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)isonicotinamide](/img/structure/B4836953.png)
